2',3',4',6'-Tetramethoxyacetophenone
Overview
Description
2’,3’,4’,6’-Tetramethoxyacetophenone is a chemical compound with the molecular formula C12H16O5 . It has a molecular weight of 240.2524 .
Synthesis Analysis
The synthesis of 2’,3’,4’,6’-Tetramethoxyacetophenone can be achieved by the reaction of acetyl chloride with 1,2,3,5-tetramethoxybenzene, in the presence of aluminium chloride .Molecular Structure Analysis
The molecular structure of 2’,3’,4’,6’-Tetramethoxyacetophenone consists of a central acetophenone group, with four methoxy groups attached to the phenyl ring . The IUPAC name for this compound is 1-(2,3,4,6-tetramethoxyphenyl)ethanone .Scientific Research Applications
Structural and Molecular Studies
2',3',4',6'-Tetramethoxyacetophenone and its derivatives have been the subject of structural and molecular studies. For instance, Chattopadhyay et al. (2012) explored the crystal structures of o-hydroxyacetophenone derivatives, focusing on weak intermolecular interactions and molecular geometries. These studies are crucial for understanding the chemical and physical properties of these compounds (Chattopadhyay et al., 2012).
Synthesis of Complex Molecules
2',3',4',6'-Tetramethoxyacetophenone serves as a precursor in the synthesis of complex organic molecules. For example, Obara et al. (1978) used this compound in the synthesis of pentahydroxychalcone, an aglycone of carthamin, demonstrating its role in organic synthesis and natural product chemistry (Obara et al., 1978).
Development of Pharmaceutical Intermediates
In pharmaceutical research, compounds like 2',3',4',6'-Tetramethoxyacetophenone areoften used as intermediates. For instance, Horie et al. (1987) reported on the synthesis of various flavonoids from derivatives of 2',3',4',6'-Tetramethoxyacetophenone. These flavonoids have potential applications in drug development, showcasing the importance of these compounds in medicinal chemistry (Horie et al., 1987).
Spectroscopy and Quantum Chemical Studies
The compound and its derivatives are also used in spectroscopic and quantum chemical studies. Arjunan et al. (2014) conducted detailed vibrational, NMR, and quantum chemical studies of 2-hydroxy-4-methoxyacetophenone, a related compound, to understand its molecular properties. Such studies are valuable for the development of new materials and chemicals (Arjunan et al., 2014).
Electrochemical Applications
2',3',4',6'-Tetramethoxyacetophenone derivatives have also been explored in electrochemistry. Ourari et al. (2014) synthesized and studied a nickel(II)-Schiff base complex derived from a related compound, highlighting its potential in electrochemical applications (Ourari et al., 2014).
properties
IUPAC Name |
1-(2,3,4,6-tetramethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-7(13)10-8(14-2)6-9(15-3)11(16-4)12(10)17-5/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENZKGOUICFKMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70322524 | |
Record name | 2',3',4',6'-Tetramethoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70322524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3',4',6'-Tetramethoxyacetophenone | |
CAS RN |
7508-05-6 | |
Record name | NSC401465 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401465 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2',3',4',6'-Tetramethoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70322524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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